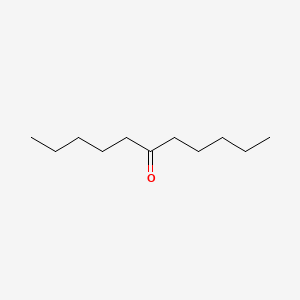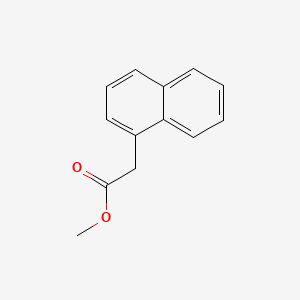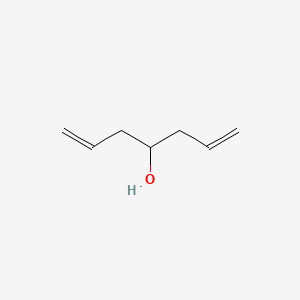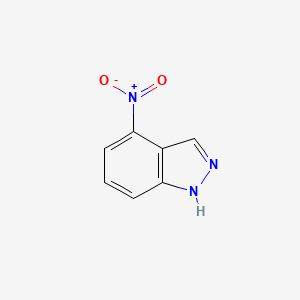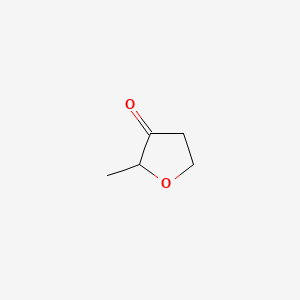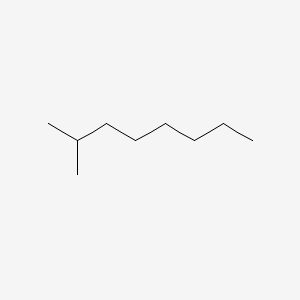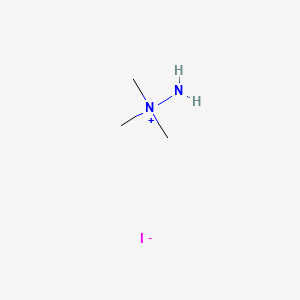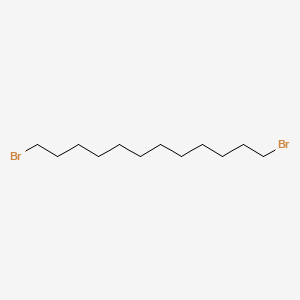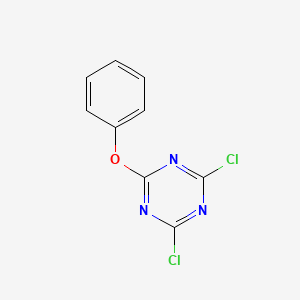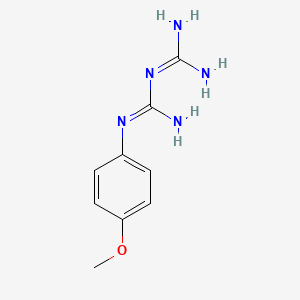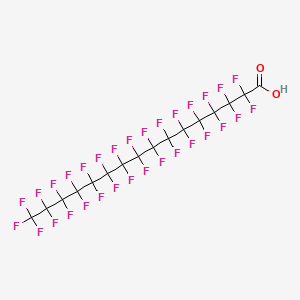
Perfluorohexadecanoic acid
Übersicht
Beschreibung
Perfluorohexadecanoic acid (PFHxDA) is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic compounds with a long-chain alkyl backbone fully substituted by fluorine atoms. PFASs, including PFHxDA, are known for their persistence in the environment and their ability to accumulate in human blood, leading to potential health risks . PFHxDA, in particular, has been shown to affect vascular endothelial cells by increasing paracellular permeability through the activation of the plasma kallikrein-kinin system (KKS), which physiologically regulates vascular permeability .
Synthesis Analysis
While the specific synthesis of PFHxDA is not detailed in the provided papers, related compounds such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized through esterification processes and characterized using techniques like FT-IR, 1H NMR, and 19F NMR . These methods could potentially be adapted for the synthesis of PFHxDA.
Molecular Structure Analysis
The molecular structure of PFHxDA consists of a long carbon chain where all hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and hydrophobic molecule. The presence of fluorine imparts unique chemical properties to PFHxDA, such as high thermal and chemical stability .
Chemical Reactions Analysis
PFHxDA's chemical reactivity is not extensively discussed in the provided papers. However, the stability of carbon-fluorine bonds in PFASs suggests that PFHxDA is likely resistant to degradation and chemical reactions under normal environmental conditions .
Physical and Chemical Properties Analysis
PFHxDA's physical and chemical properties include high persistence and the ability to induce specific biological effects, such as the activation of the KKS and the disruption of endothelial cell junctions, leading to increased vascular permeability . The surfactant properties of related perfluorinated compounds suggest that PFHxDA may also exhibit surface activity, reducing surface tension in various solvents .
Relevance to Case Studies
PFHxDA's effects on vascular endothelial cells have been studied in human retina endothelial cells (HRECs), where it was found to increase paracellular permeability and degrade adherens junctions . In terms of toxicity, PFHxDA has been shown to cause hepatocyte hypertrophy and fatty changes in the liver at higher doses in rats, with no observed reproductive/developmental toxicity at lower doses .
Wissenschaftliche Forschungsanwendungen
-
Toxicological Studies
- Field : Environmental Toxicology
- Application : Perfluorodecanoic Acid (PFDA) and its related salts are members of the group of per and polyfluoroalkyl substances (PFAS). Concerns about PFDA and other PFAS stem from the resistance of these compounds to hydrolysis, photolysis, and biodegradation, which leads to their persistence in the environment .
- Methods : The IRIS Program released the draft IRIS Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts for public comment and external peer review .
- Results : The results of this review are not specified in the search results .
-
Environmental Analysis
- Field : Environmental Chemistry
- Application : Per- and polyfluoroalkyl substances (PFASs) are a class of persistent organic pollutants (POPs). They are widely used in industrial and consumer applications and are known for their persistence, long-distance migration, and toxicity .
- Methods : This review reports and discusses the most recent analytical method development for PFASs in air, water, abiotic solid matrices, and biological matrices .
- Results : The results of this review are not specified in the search results .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : Per- and Polyfluoroalkyl Substances (PFAS), including Perfluorohexadecanoic acid, are used across multiple industries due to their unique properties. They are used as surfactants, water, oil, soil, and grease repellents for packaging, rugs and carpets, and leather; as surfactant detergents, emulsifiers, wetting agents, and dispersants; and in firefighting foam and other applications .
- Methods : The specific methods of application vary depending on the industry and the specific use of the PFAS .
- Results : The results of these applications are not specified in the search results .
-
Bioconcentration Studies
- Field : Environmental Biology
- Application : Studies have been conducted to understand the bioconcentration of Perfluorinated Compounds (PFCs) in common carp (Cyprinus carpio L.) .
- Methods : Carp was exposed to perfluoroalkyl carboxylic acids (number of carbon atoms, C = 8, 11, 12, 14, 16, and 18) and perfluorooctane sulfonate (PFOS) in bioconcentration tests to compare the bioconcentration factors (BCFs) and physicochemical properties of each specific compound .
- Results : The highest BCFs were obtained from perfluorododecanoic acid (BCF = 10,000 to 16,000) and perfluorotetradecanoic acid (BCF = 16,000 to 17,000). The longest observed depuration half-lives were for perfluorohexadecanoic acid (48 to 54 days) and PFOS (45 to 52 days) .
-
Chemical Probe Studies
- Field : Biochemistry
- Application : Perfluorodecanoic acid (PFDA) has been proposed as a chemical probe to study peroxisome proliferation .
- Methods : The specific methods of application are not specified in the search results .
- Results : The results of these applications are not specified in the search results .
-
Cosmetics Industry
- Field : Cosmetics Industry
- Application : In 2020, a California bill banned its use as an intentionally added ingredient in cosmetics . This is due to the health concerns linked to PFDA and other fluorosurfactants .
- Methods : The specific methods of application are not specified in the search results .
- Results : The results of these applications are not specified in the search results .
Safety And Hazards
Zukünftige Richtungen
Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15F31COOH, C16HF31O2 | |
| Record name | Perfluoro-n-hexadecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070800 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexadecanoic acid | |
CAS RN |
67905-19-5 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




